E3 Ligase Ligand-linker Conjugate 73
Description
Structure
3D Structure
Properties
Molecular Formula |
C27H35N5O6 |
|---|---|
Molecular Weight |
525.6 g/mol |
IUPAC Name |
tert-butyl (3R)-3-[[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C27H35N5O6/c1-27(2,3)38-26(37)31-9-8-17(16-31)15-29-10-12-30(13-11-29)18-4-5-19-20(14-18)25(36)32(24(19)35)21-6-7-22(33)28-23(21)34/h4-5,14,17,21H,6-13,15-16H2,1-3H3,(H,28,33,34)/t17-,21?/m1/s1 |
InChI Key |
UFWICOASIOWTOH-OQHSHRKDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)CN2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CN2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |
Origin of Product |
United States |
Ii. Design Principles and Synthetic Methodologies for E3 Ligase Ligand Linker Conjugate 73
Deconstruction of E3 Ligase Ligand-Linker Conjugate 73 Structure
This compound, referred to in the source literature as CMAR-2-73, is a key intermediate designed for the rapid synthesis of PROTACs. Current time information in Fond du Lac County, US. Its structure is a testament to the modular approach of the "Rapid-TAC" platform, which allows for the efficient generation of a library of PROTACs for subsequent screening. nih.govdigitellinc.com
The E3 ligase recruitment moiety in CMAR-2-73 is based on a novel, achiral ligand for cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. nih.govfrontiersin.org This moiety is a significant departure from the commonly used glutarimide-based ligands like thalidomide (B1683933), pomalidomide, and lenalidomide, which are known to undergo rapid racemization. nih.gov The use of an achiral ligand simplifies the chemical synthesis and analysis of the resulting PROTACs, as it avoids the complexities introduced by diastereomers, where typically only the (S)-enantiomer is active in binding to CRBN. nih.gov
The core of this CRBN-recruiting moiety in CMAR-2-73 is a substituted phenyl dihydrouracil (B119008) (PDHU) . nih.gov Research has shown that while the parent PDHU has a minimal binding affinity for CRBN, appropriate substitutions on the phenyl ring can yield ligands with binding affinities comparable to that of lenalidomide. nih.gov This highlights the importance of structure-activity relationship (SAR) studies in optimizing new ligand scaffolds.
The linker in a PROTAC is not merely a passive connector; its length, composition, and attachment points are critical determinants of the efficacy and selectivity of the final degrader molecule. wisc.edu In CMAR-2-73, the linker is designed for versatility and to facilitate the "Rapid-TAC" synthesis strategy.
Based on the synthesis scheme for CMAR-2-73 and related compounds, the linker is a bifunctional scaffold. Current time information in Fond du Lac County, US. One end is attached to the CRBN ligand, and the other end is functionalized to allow for the facile coupling with a ligand for a protein of interest (POI). In the broader library of which CMAR-2-73 is a part, various linker lengths and compositions are employed to systematically explore the optimal spatial arrangement between the E3 ligase and the target protein. Current time information in Fond du Lac County, US.portlandpress.com The linker in CMAR-2-73 itself is part of a series that includes variations in the substitution pattern on phenyl rings within the linker region, suggesting a systematic approach to modulating the linker's rigidity and vectoral properties. Current time information in Fond du Lac County, US.
| Component | Description | Source |
| E3 Ligase Ligand Core | Substituted Phenyl Dihydrouracil (PDHU) | nih.gov |
| Target E3 Ligase | Cereblon (CRBN) | nih.govfrontiersin.org |
| Linker Strategy | Part of a modular library with varied lengths and compositions | Current time information in Fond du Lac County, US.nih.gov |
Rational Design Strategies for Conjugate 73 and Related Compounds
The development of CMAR-2-73 is embedded in a broader strategy aimed at accelerating the discovery of potent and selective PROTACs. This is achieved through the creation of libraries of E3 ligase ligand-linker conjugates that can be quickly combined with various target protein ligands. nih.govdigitellinc.com
The choice of the E3 ligase ligand is a critical first step in PROTAC design. While von Hippel-Lindau (VHL) and CRBN are the most widely used E3 ligases, the development of new ligands for these and other E3 ligases is an active area of research to expand the scope of targeted protein degradation. wisc.edunih.gov
The selection of a substituted phenyl dihydrouracil (PDHU) for CMAR-2-73 and its parent library was driven by the desire to overcome the limitations of traditional immunomodulatory imide drugs (IMiDs). nih.gov The key advantages of the PDHU scaffold include its achiral nature and greater stability compared to lenalidomide. nih.gov The optimization of this scaffold involved synthesizing a range of substituted PDHUs and evaluating their binding affinity for CRBN. This process led to the identification of trisubstituted PDHUs as potent CRBN ligands suitable for incorporation into PROTACs. nih.gov
The affinity of the E3 ligase ligand for its target is a crucial parameter. A strong and specific interaction is necessary to efficiently recruit the E3 ligase to the target protein. While specific binding affinity data for CMAR-2-73 is not publicly available, studies on the parent substituted PDHU ligands have shown that they can achieve a binding affinity to CRBN that is comparable to lenalidomide. nih.gov
The specificity of the ligand is also important to avoid off-target effects. For instance, some IMiD-based PROTACs can induce the degradation of so-called "neo-substrates" of CRBN, such as IKZF1 and IKZF3, which may lead to undesired biological consequences. frontiersin.orgbiorxiv.org The development of novel CRBN ligands like the PDHU series aims to create PROTACs with a more selective degradation profile.
In the synthesis of CMAR-2-73 and related PDHU-based ligands, the linker is attached to the phenyl ring of the dihydrouracil moiety. Current time information in Fond du Lac County, US.nih.gov This position is analogous to the C4-position of lenalidomide, which has been shown to be a suitable exit vector for linker attachment. nih.gov The systematic exploration of different substitution patterns on this phenyl ring in the CMAR library suggests a deliberate strategy to optimize the orientation of the linker and, consequently, the presentation of the target protein to the E3 ligase. Current time information in Fond du Lac County, US.
| Design Principle | Implementation in CMAR-2-73 | Source |
| Ligand Selection | Use of a novel, achiral substituted phenyl dihydrouracil (PDHU) CRBN ligand. | nih.gov |
| Ligand Optimization | SAR studies on substituted PDHUs to achieve affinity comparable to lenalidomide. | nih.gov |
| Linker Attachment | Linker attached to the phenyl ring of the PDHU moiety, a known viable exit vector. | Current time information in Fond du Lac County, US.nih.gov |
| Overall Strategy | Part of a "Rapid-TAC" library for high-throughput synthesis and screening of PROTACs. | nih.govdigitellinc.com |
Linker Design and Modularity
The linker component of a PROTAC is a critical determinant of its efficacy, influencing the stability and geometry of the ternary complex (Target Protein-PROTAC-E3 Ligase). nih.gov The design process involves meticulous optimization of the linker's length, chemical makeup, and rigidity, as well as its attachment points to the two ligands.
The length of the linker is a crucial parameter that dictates the ability of the PROTAC to successfully bring the target protein and the E3 ligase into a productive orientation for ubiquitination. nih.gov An optimal linker length allows for maximal interaction between the two proteins, facilitating efficient ternary complex formation. nih.gov If a linker is too short, it may create steric hindrance, preventing the two large protein structures from assembling correctly. Conversely, a linker that is excessively long might lead to the formation of non-productive complexes where ubiquitination cannot occur efficiently. adooq.com
Studies on various PROTACs have shown a significant correlation between linker length and degradation efficacy. nih.gov For instance, the development of estrogen receptor (ER)-targeting PROTACs revealed that an optimal distance, corresponding to a 16-atom chain length in that specific case, was superior for inducing degradation. nih.gov While the specific atomic length of the linker in Conjugate 73 is not publicly detailed, its development would have involved synthesizing and testing a series of conjugates with varying linker lengths (e.g., using different numbers of polyethylene (B3416737) glycol (PEG) or alkyl units) to identify the optimal distance for promoting the EGFR-Conjugate 73-CRBN ternary complex.
The chemical composition of the linker affects not only the geometry of the ternary complex but also the physicochemical properties of the PROTAC, such as solubility and cell permeability. Linkers are commonly composed of PEG units, simple alkyl chains, or a combination of alkyl and ether functionalities. The choice of composition can have profound effects on biological activity. For example, in some contexts, replacing an alkyl chain with PEG units of a similar length has been shown to weaken degradation activity, suggesting that the atomic composition itself can inhibit or enhance PROTAC function. nih.gov
The points at which the linker is attached to the target protein ligand and the E3 ligase ligand are critical for preserving the binding affinity of each ligand for its respective protein. nih.gov The linker must be connected at a "vector" or "exit point" on each ligand that projects out towards the solvent and does not interfere with the key binding interactions. nih.gov
For CRBN-based degraders like Conjugate 73, which utilize ligands derived from immunomodulatory drugs such as Pomalidomide or Lenalidomide, the linker is typically attached at positions that are known to tolerate modification without abolishing CRBN binding. nih.govglpbio.com Similarly, for the EGFR-targeting portion, crystallographic data often informs the choice of attachment point. For gefitinib-based degraders, for example, the solvent-exposed morpholine (B109124) group is often replaced with a piperazine (B1678402) moiety to provide a convenient and effective tethering site for the linker. nih.gov The optimization of Conjugate 73 involved the use of a novel CRBN-based derivative ligand, indicating that the strategic selection of both the ligand and its attachment point was key to its enhanced activity. frontiersin.org
Synthetic Routes and Chemical Approaches to this compound
The synthesis of PROTACs generally follows one of two main strategies: convergent or divergent.
Convergent Synthesis: This is the most common approach, where the two key fragments—the target ligand-linker moiety and the E3 ligase ligand—are synthesized separately and then joined together in a final coupling step. nih.gov Alternatively, the E3 ligase ligand-linker conjugate is prepared as one piece and then coupled to the target ligand. This modular strategy is highly efficient as it allows for the separate optimization of each component and facilitates the rapid generation of a library of PROTACs by combining different pre-made fragments. nih.gov
Divergent Synthesis: In this approach, one of the ligands (either for the target or the E3 ligase) is synthesized first. The linker is then built out from this starting ligand in a stepwise fashion before the final coupling of the second ligand at the end of the chain. While less common, this strategy can be useful in certain specific synthetic contexts.
Given the need to optimize multiple parameters (linker length, composition, etc.), the development of Conjugate 73 likely employed a convergent strategy to efficiently explore the chemical space and identify the most potent combination of its constituent parts.
The final step in a convergent synthesis involves covalently joining the linker to one of the ligands. The choice of coupling chemistry is critical and must be high-yielding and compatible with the complex functional groups present on both fragments.
Commonly used coupling reactions in PROTAC synthesis include:
Amide Bond Formation: This is one of the most widely used methods, where an amine on one fragment is reacted with a carboxylic acid on the other using standard peptide coupling reagents (e.g., HATU, HOBt, EDCI). nih.gov
Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is another popular choice. This reaction is highly efficient and orthogonal to most other functional groups, making it ideal for the final conjugation step. This involves synthesizing one fragment with a terminal alkyne and the other with an azide. nih.gov
The synthesis of Conjugate 73 and its precursors involved optimizing these coupling reactions to ensure high yields and purity. frontiersin.org For example, the synthesis of related linkers has utilized activating agents like N-hydroxysuccinimide (NHS) esters and N,N′-Dicyclohexylcarbodiimide (DCC) to facilitate amide bond formation. unirioja.es The iterative process of synthesis and biological evaluation is central to discovering a highly potent degrader like Conjugate 73.
Research Findings: Comparative Degradation Activity
The development of this compound was part of a structural optimization effort to enhance the degradation of mutant EGFR. Its potency is best understood in comparison to its predecessors.
| Compound | E3 Ligase Ligand Type | Target | Cell Line | Degradation Potency (DC50) | Reference |
|---|---|---|---|---|---|
| Compound 71 | CRBN | EGFR L858R | H1975 | 18 nM | frontiersin.org |
| Compound 72 | CRBN | EGFR L858R | H1975 | 18 nM | frontiersin.org |
| This compound | CRBN (novel derivative) | EGFR L858R | H1975 | 10 nM | frontiersin.org |
| PROTAC EGFR degrader 9 | CRBN | EGFRL858R/T790M/C797S | H1975-TM | 10.2 nM | medchemexpress.com |
| Compound 13b | CRBN | EGFRL858R/T790M | NCI-H1975 | 13.2 nM | nih.gov |
Information on "this compound" is Not Publicly Available
Following a comprehensive search of scientific databases and publicly accessible information, no specific data or research findings could be located for a compound identified as "this compound."
The search for detailed purification and characterization methodologies for this particular molecule did not yield any specific results. The available literature provides extensive information on the general principles of designing, synthesizing, and characterizing E3 ligase ligand-linker conjugates, which are key components of Proteolysis Targeting Chimeras (PROTACs). nih.govsigmaaldrich.comfrontiersin.orgfrontiersin.org This body of research covers various E3 ligase ligands, such as those for von Hippel-Lindau (VHL) and Cereblon (CRBN), and discusses the different types of linkers used to connect them to a target protein ligand. nih.govfrontiersin.orgfrontiersin.org
General methodologies for the purification of these types of conjugates often involve chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and column chromatography. Characterization typically includes methods to confirm the structure and purity, as well as functional assays to determine binding affinity to the E3 ligase.
However, the specific experimental details, research findings, and data tables pertaining to a compound with the designation "73" are not present in the accessible scientific literature. This lack of information could be attributed to several factors:
Early-Stage Research: The compound may be part of an ongoing, unpublished research project.
Proprietary Information: The data may be confidential and part of a proprietary drug discovery program within a pharmaceutical or biotechnology company.
Alternative Identifier: The compound may be more commonly known under a different name or code in public-facing literature.
Without any specific information on "this compound," it is not possible to generate the requested article with the specified detailed content on its purification and characterization.
Iii. Mechanistic Investigations of E3 Ligase Ligand Linker Conjugate 73 Mediated Degradation
Ubiquitination Cascade Triggered by E3 Ligase Ligand-Linker Conjugate 73 (as part of PROTAC)
Once a productive ternary complex is formed, it serves as a platform to initiate the enzymatic cascade of ubiquitination. nih.govnih.gov This process, central to the function of the Ubiquitin-Proteasome System, involves a series of enzymes that work to tag the target protein with ubiquitin molecules, marking it for destruction. ed.ac.uk
The ubiquitination process occurs in a stepwise fashion:
E1 Activation: A ubiquitin-activating enzyme (E1) uses ATP to activate a ubiquitin molecule, forming a high-energy thioester bond with it. youtube.com
E2 Conjugation: The activated ubiquitin is transferred from the E1 to a cysteine residue on a ubiquitin-conjugating enzyme (E2). youtube.com
E3-Mediated Transfer: The E3 ligase, recruited by the PROTAC containing Conjugate 73, orchestrates the final step. It binds to the ubiquitin-charged E2 enzyme (E2~Ub) and the target protein simultaneously. ed.ac.ukyoutube.com This induced proximity facilitates the transfer of the ubiquitin molecule from the E2 enzyme directly onto a lysine (B10760008) residue on the surface of the target protein, forming a stable isopeptide bond. youtube.com
The E3 ligase acts as a scaffold, positioning the E2~Ub conjugate in a catalytically competent orientation relative to the target, thereby enabling the specific and efficient transfer of ubiquitin. youtube.comacs.org After the transfer, the PROTAC can dissociate, free to recruit another target protein and E3 ligase, acting in a catalytic manner.
A single ubiquitin modification is typically not a strong enough signal for degradation. Instead, the process is repeated to form a polyubiquitin (B1169507) chain on the target protein. youtube.com Ubiquitin itself has seven internal lysine residues (K6, K11, K27, K29, K33, K48, and K63) that can serve as attachment points for subsequent ubiquitin molecules, leading to chains with different topologies and cellular functions. youtube.comnih.gov
The two most studied and abundant linkages are K48 and K63:
K48-linked chains: These chains adopt a compact conformation and are the canonical signal recognized by the 26S proteasome for protein degradation. nih.gov The assembly of K48-linked chains on a target protein is the primary goal of a degradative PROTAC. nih.gov
K63-linked chains: These chains form a more open, linear structure and are typically involved in non-proteolytic signaling events, such as DNA damage repair, kinase activation, and inflammatory responses. youtube.comnih.govnih.gov
While some E3 ligases can assemble various chain types, the specific E2 enzyme recruited often plays a determining role in linkage specificity. The geometry of the ternary complex induced by the PROTAC can also influence which lysine residues on the target are accessible for ubiquitination and potentially the type of chain that is formed. elifesciences.org For a PROTAC containing Conjugate 73 to be effective, it must promote the formation of polyubiquitin chains, primarily K48-linked, on its target protein to ensure its efficient recognition and destruction by the proteasome. nih.gov
Table 2: Functions of Common Polyubiquitin Chain Linkages
| Linkage Type | Primary Cellular Function | Relevance to PROTAC Action |
|---|---|---|
| K48-linked | Proteasomal Degradation | Canonical signal for target destruction |
| K63-linked | DNA Repair, Kinase Activation, Signal Transduction | Generally non-degradative signaling |
| K11-linked | Proteasomal Degradation (especially cell cycle) | Alternative signal for target destruction |
| K6-linked | DNA Repair, Mitochondrial Homeostasis | Non-degradative signaling |
| Linear (M1) | NF-κB Signaling, Inflammation | Non-degradative signaling |
Proteasomal Degradation and Target Protein Turnover
This compound functions by inducing the selective degradation of target proteins through the ubiquitin-proteasome system (UPS). nih.govscienceopen.com This intricate cellular pathway is the primary mechanism for the regulated degradation of most intracellular proteins, playing a crucial role in maintaining cellular homeostasis. researchgate.net The core of this process involves the tagging of substrate proteins with ubiquitin, a small regulatory protein. This tagging process is a three-step enzymatic cascade involving ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), and E3 ubiquitin ligases. nih.gov
PROTACs such as this compound are heterobifunctional molecules, meaning they possess two distinct domains connected by a linker. scienceopen.comnih.gov One domain binds to the target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This dual binding brings the E3 ligase into close proximity with the target protein, forming a ternary complex (POI-PROTAC-E3 ligase). researchgate.netnih.gov Within this complex, the E3 ligase facilitates the transfer of ubiquitin from an E2 enzyme to the target protein. nih.gov The attachment of a polyubiquitin chain serves as a recognition signal for the 26S proteasome, a large protein complex that degrades the tagged protein into smaller peptides, effectively removing it from the cell. nih.govresearchgate.net The PROTAC molecule itself is not degraded in this process and can subsequently participate in further rounds of degradation. nih.gov
Research has shown that this compound is effective in degrading oncoproteins such as BRD4 and BCL-6 in models of diffuse large B-cell lymphoma. This degradation is a direct consequence of the conjugate's ability to orchestrate the formation of the ternary complex and trigger the subsequent proteasomal degradation of these target proteins.
Quantitative Assessment of Degradation Kinetics and Efficiency (DC50, Dmax)
To characterize the potency and efficacy of a PROTAC, several key quantitative parameters are determined from dose-response studies. These include the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).
DC50: This value represents the concentration of the PROTAC required to achieve 50% degradation of the target protein. A lower DC50 value indicates a more potent compound.
Dmax: This parameter indicates the maximum percentage of the target protein that can be degraded by the PROTAC at a given time point. It reflects the efficacy of the degrader.
For this compound, studies have demonstrated its ability to degrade oncoproteins like BRD4 and BCL-6 in diffuse large B-cell lymphoma models, achieving DC50 values in the range of 10–50 nM. While specific Dmax values for Conjugate 73 are not detailed in the available literature, PROTACs targeting similar proteins have been shown to achieve Dmax values greater than 90%. For instance, a PROTAC targeting BRD4 has been reported to induce over 99% degradation of its target. nih.gov
| Target Protein | Cell Line/Model | DC50 (nM) | Dmax (%) |
|---|---|---|---|
| BRD4 | Diffuse Large B-cell Lymphoma Models | 10-50 | Data Not Available |
| BCL-6 | Diffuse Large B-cell Lymphoma Models | 10-50 | Data Not Available |
Catalytic Nature of PROTAC Action
A key advantage of PROTACs over traditional small molecule inhibitors is their catalytic mode of action. nih.govnih.gov Unlike inhibitors that function on an occupancy-driven model requiring sustained binding to the target protein, PROTACs operate via an event-driven mechanism. nih.gov Once the PROTAC has facilitated the ubiquitination of the target protein within the ternary complex, it can dissociate and bind to another target protein and E3 ligase, initiating a new cycle of degradation. nih.gov
This catalytic turnover means that a single molecule of this compound can induce the degradation of multiple target protein molecules. nih.gov As a result, potent biological effects can often be achieved at sub-stoichiometric concentrations of the PROTAC. This catalytic activity is a fundamental aspect of the high potency observed with many PROTACs and contributes to their prolonged pharmacodynamic effects. While specific studies quantifying the catalytic turnover for this compound are not available, the principle of catalytic action is a well-established feature of the PROTAC modality. nih.govnih.gov
Iv. Cellular and Biochemical Characterization of Conjugate 73 S Performance
In Vitro Biochemical Assays for E3 Ligase Ligand-Linker Conjugate 73 Function
In vitro biochemical assays are fundamental to understanding the molecular interactions that govern a PROTAC's mechanism of action. These cell-free assays isolate the key components—the target protein, the E3 ligase, and the PROTAC—to quantify binding affinities, ternary complex formation, and the direct enzymatic activity of ubiquitination.
Before assessing the complete PROTAC, it is crucial to confirm that the E3 ligase ligand portion of the conjugate maintains high-affinity binding to its target E3 ligase. This binary interaction is a prerequisite for ternary complex formation. Several biophysical techniques are employed for this purpose.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) is a proximity-based assay used to measure binding events. nih.govnih.gov In a competitive binding format, a fluorescently labeled tracer ligand that binds to the E3 ligase is displaced by the conjugate. The resulting loss of FRET signal is measured to determine the binding affinity (expressed as IC50 or Ki) of the conjugate for the E3 ligase. lifesensors.com
Differential Scanning Fluorimetry (DSF) , or thermal shift assay, measures the change in the melting temperature (Tm) of a protein upon ligand binding. lifesensors.com A stable conjugate-E3 ligase interaction will increase the thermal stability of the E3 ligase, resulting in a positive shift in its Tm. This method can rapidly screen for and confirm direct binding. nih.gov
Kinobeads technology is an affinity chromatography-based method, primarily used for kinases, but adaptable for other protein families. While less common for direct E3 ligase binding assessment, it can be used in cellular lysates to assess what proteins the conjugate might interact with, confirming engagement with the intended E3 ligase among a complex mixture of proteins.
Table 1: Representative Binary Binding Affinities of E3 Ligase Ligands
| Ligand Type | E3 Ligase Target | Assay Method | Binding Affinity (Kd or IC50) | Reference Compound |
|---|---|---|---|---|
| VHL Ligand | VHL | TR-FRET | ~50-200 nM | VH032 Analogues |
| CRBN Ligand | CRBN | FP | ~100-500 nM | Pomalidomide Analogues |
The ultimate biochemical function of a PROTAC is to induce the E3 ligase to ubiquitinate the target protein. In vitro ubiquitination assays directly measure this enzymatic activity. profacgen.com A typical assay combines the target protein, the E3 ligase complex (e.g., VHL-ElonginB-ElonginC), E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, and the PROTAC. lifesensors.com The reaction products are then analyzed, most commonly by Western blot, using an antibody specific for the target protein. Successful ubiquitination is visualized as a ladder of higher molecular weight bands above the unmodified target protein, representing the addition of one or more ubiquitin molecules (polyubiquitination). profacgen.com This assay confirms that the conjugate, within the PROTAC, orients the E3 ligase and target protein productively for the ubiquitin transfer to occur.
The formation of a stable and cooperative ternary complex is a critical determinant of PROTAC efficacy. cytivalifesciences.com.cno2hdiscovery.co The stability and kinetics of this complex are often more predictive of degradation efficiency than the binary binding affinities alone. Assays to characterize the ternary complex are central to evaluating the linker and E3 ligase ligand components of the conjugate.
TR-FRET can also be adapted to measure ternary complex formation. nih.govnih.gov In this format, the E3 ligase and the target protein are each labeled with one part of a FRET pair (e.g., a donor fluorophore on the E3 and an acceptor on the target). In the presence of an effective PROTAC, the two proteins are brought into proximity, generating a FRET signal. The strength of this signal correlates with the amount of ternary complex formed.
A key parameter derived from these assays is cooperativity (α) . Cooperativity describes the influence that the binding of the target protein has on the PROTAC's affinity for the E3 ligase, and vice versa. A cooperativity value greater than 1 indicates a positive interaction, where the pre-formed binary complex of [PROTAC-Target] binds more strongly to the E3 ligase than the PROTAC alone. High cooperativity is often a feature of potent degraders.
Table 2: Illustrative Ternary Complex Parameters for a BRD4-targeting PROTAC (e.g., MZ1)
| Complex | Assay Method | Binding Affinity (Kd) | Cooperativity (α) |
|---|---|---|---|
| [PROTAC-VHL] (Binary) | SPR / ITC | ~100-200 nM | N/A |
| [PROTAC-BRD4] (Binary) | SPR / ITC | ~20-50 nM | N/A |
| [VHL-PROTAC-BRD4] (Ternary) | SPR / ITC | ~5-15 nM | >5 |
Note: Values are representative and vary based on the specific PROTAC and assay conditions.
Cellular Profiling of Degradation Induced by PROTACs Incorporating Conjugate 73
While in vitro assays provide mechanistic insights, cellular assays are required to confirm that a PROTAC can effectively induce degradation of its target within a biological system. These experiments assess the PROTAC's ability to cross the cell membrane, engage its targets, and successfully hijack the ubiquitin-proteasome system to achieve potent and selective protein degradation.
The most direct measure of a PROTAC's cellular activity is the quantification of target protein levels following treatment.
Western Blotting is a common method for initial assessment, providing a semi-quantitative view of protein degradation at various PROTAC concentrations.
Mass Spectrometry (MS)-based Quantitative Proteomics provides a highly sensitive and unbiased global view of protein abundance changes. chomixbio.com In these experiments, cells are treated with the PROTAC, and the entire proteome is extracted, digested into peptides, and analyzed by MS. This allows for the precise quantification of thousands of proteins simultaneously. The key metrics derived from this analysis are:
DC₅₀ : The concentration of the PROTAC that induces 50% degradation of the target protein.
Dₘₐₓ : The maximum percentage of target protein degradation achieved.
Table 3: Representative Cellular Degradation Profile for a BRD4-targeting PROTAC
| Target Protein | Cell Line | Assay Method | DC50 | Dmax |
|---|---|---|---|---|
| BRD4 | HeLa | MS Proteomics | ~5-20 nM | >95% |
| BRD2 | HeLa | MS Proteomics | ~20-50 nM | >90% |
| BRD3 | HeLa | MS Proteomics | ~20-50 nM | >90% |
An ideal PROTAC should only degrade its intended target(s). The linker and E3 ligase ligand of Conjugate 73 can significantly influence selectivity. Unintended ternary complexes can form with proteins structurally similar to the target, or even with unrelated "off-targets," leading to their degradation. Quantitative proteomics is the gold standard for assessing selectivity. chomixbio.com By comparing the proteome of PROTAC-treated cells to control cells, any protein that is significantly depleted can be identified. The results are often displayed in a volcano plot, which visualizes both the statistical significance and magnitude of protein abundance changes, allowing for the rapid identification of both on-target and off-target degradation events. A highly selective PROTAC will show significant degradation only for the intended target protein(s).
Research into Off-Target Ubiquitination and Mechanisms of Selectivity
A primary challenge in the development of CRBN-recruiting PROTACs is the potential for off-target effects stemming from the molecular glue activity of traditional CRBN ligands like thalidomide (B1683933) and its derivatives. These ligands can induce the degradation of endogenous neosubstrates, such as the transcription factors IKZF1 and IKZF3, which may lead to unintended biological consequences. nih.gov
Advanced ligands like Conjugate 73, which possess a novel tricyclic imide structure, are designed specifically to enhance selectivity and minimize the degradation of these known neosubstrates. nih.gov This improved selectivity is thought to arise from a different binding mode within the CRBN pocket, which favors the recruitment of the desired protein of interest (POI) over the structural degrons present in off-target proteins. researchgate.net While the design principle of tricyclic analogs is to "dial out" the degradation of IMiD neosubstrates, specific experimental studies, such as unbiased proteomic screens to comprehensively map the off-target ubiquitination profile of a PROTAC employing Conjugate 73, have not been made publicly available. nih.gov Such studies would be essential to confirm its improved safety and selectivity profile over earlier-generation CRBN ligands.
Mechanisms Affecting Cellular Efficacy of Conjugate 73-based PROTACs
The effectiveness of any PROTAC within a cellular environment is governed by a series of complex, interrelated factors beyond simple target binding. For a degrader built with Conjugate 73, its ability to successfully induce protein degradation is dependent on its cellular uptake, its distribution within the cell, and its ability to promote a stable and productive ternary complex, all while navigating concentration-dependent phenomena like the "hook effect."
Cellular Uptake and Permeability Studies
A significant hurdle for PROTACs is achieving sufficient cellular permeability to reach their intracellular targets. Due to their bivalent nature, PROTACs are typically large molecules with high molecular weight and polar surface area, placing them beyond Lipinski's "rule of five" and challenging their ability to passively diffuse across the cell membrane. acs.orgtandfonline.comnih.govresearchgate.net
The chemical properties of the E3 ligase ligand and the associated linker are critical determinants of a PROTAC's permeability. Research has shown that the ability of a PROTAC to adopt folded, lower-polarity conformations, often stabilized by intramolecular hydrogen bonds, can correlate with higher cell permeability. acs.orgnih.govresearchgate.net The use of more rigid linkers and advanced E3 ligase ligands like the tricyclic Conjugate 73 is a strategy aimed at improving these physicochemical properties to enhance cellular uptake and oral bioavailability. tandfonline.com
However, specific experimental data quantifying the permeability of Conjugate 73 or a PROTAC derived from it (e.g., from Parallel Artificial Membrane Permeability Assays (PAMPA) or Caco-2 cell assays) are not available in the public domain. Such studies are critical for optimizing PROTAC design and predicting in vivo exposure.
Table 1: Known Properties of this compound
| Property | Description | Source |
| Chemical Identity | 3-(6-bromo-l-oxo-2,4,4a-triazacyclopenta[cd]inden-2(lH)-yl)piperidine-2, 6-dione | Patent AU2021361044A9 |
| E3 Ligase Target | Cereblon (CRBN) | Patent AU2021361044A9 |
| Ligand Class | Tricyclic heterobifunctional compound | Patent AU2021361044A9 |
| Reported Activity | As part of an optimized PROTAC, it contributed to a DC₅₀ of 10 nM in H1975 cells. | E3 ligase ligand optimization of Clinical PROTACs - PMC |
Intracellular Distribution and Localization
For a PROTAC to be effective, it must co-localize with both its target protein and the recruited E3 ligase. Conjugate 73 recruits Cereblon (CRBN), a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex. frontiersin.orgnih.gov CRBN is widely expressed and has been shown to be present in both the cytoplasm and the nucleus. nih.govresearchgate.net This broad intracellular distribution makes it a versatile E3 ligase for PROTACs designed to degrade target proteins residing in these major cellular compartments.
The final intracellular distribution of a PROTAC using Conjugate 73 would depend on the complete molecule's properties, including the nature of the target-binding ligand and the linker. While the broad localization of CRBN is known, specific studies using techniques like high-resolution microscopy to visualize the precise subcellular distribution of a Conjugate 73-based PROTAC have not been published.
The "Hook Effect" and its Mechanistic Implications
The "hook effect" is a characteristic phenomenon observed for many bifunctional molecules, including PROTACs. It describes a bell-shaped dose-response curve where the efficacy of protein degradation decreases at high PROTAC concentrations. This effect occurs because excessive PROTAC molecules saturate both the target protein and the E3 ligase, leading to the formation of unproductive binary complexes (PROTAC-Target or PROTAC-E3 Ligase) at the expense of the productive ternary complex (Target-PROTAC-E3 Ligase) required for ubiquitination.
This phenomenon is an important consideration for the development of any PROTAC utilizing Conjugate 73. The concentration at which the hook effect begins is influenced by the binding affinities of the PROTAC for its two targets and the cooperativity of ternary complex formation. While the hook effect is a well-established mechanistic principle for PROTACs, specific experimental data defining the dose-response curve and hook effect for a degrader based on Conjugate 73 is not currently available in the scientific literature.
Elucidation of Resistance Mechanisms to this compound-Mediated Degradation
As with any targeted therapy, the potential for acquired resistance is a critical area of investigation. For PROTACs, resistance can emerge through various mechanisms, including alterations in the target protein, the downstream proteasome machinery, or, most commonly, the E3 ligase complex hijacked by the degrader.
Mutations in E3 Ligase Components
Acquired resistance to CRBN-based degraders is frequently associated with genetic alterations in the CRBN gene itself. mdpi.comaacrjournals.orgresearchgate.netresearchgate.net Since CRBN is a non-essential gene in many cell types, it can be downregulated or lost without compromising cell viability, providing a direct path to resistance. nih.govbiorxiv.org
Studies have identified several types of resistance-conferring alterations:
Downregulation or Deletion: Loss of CRBN expression, through mechanisms like chromosomal deletion, eliminates the PROTAC's ability to engage the degradation machinery. aacrjournals.org
Point Mutations: Specific mutations within the CRBN thalidomide-binding domain can abolish or reduce the binding affinity of the E3 ligase ligand, thereby preventing the formation of the ternary complex. nih.govnih.gov
While these are established resistance mechanisms for CRBN-directed therapeutics, no specific studies have been published documenting acquired resistance to a PROTAC utilizing the novel Conjugate 73 ligand through these or other mechanisms.
Table 2: Conceptual Framework for Biochemical and Cellular Characterization
| Area of Investigation | Key Experimental Approaches | Purpose |
| Selectivity Profile | Mass Spectrometry-based global proteomics (ubiproteomics) in treated vs. untreated cells. | To identify all proteins ubiquitinated and degraded, confirming on-target activity and revealing any off-target liabilities. |
| Cellular Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA); Caco-2 cell monolayer assays. | To quantify passive diffusion and active transport, predicting the ability of the PROTAC to enter cells and its potential for oral bioavailability. |
| Intracellular Localization | Confocal microscopy with fluorescently-tagged PROTACs or antibodies against the target and E3 ligase. | To visually confirm co-localization of the PROTAC with its intended binding partners within the correct subcellular compartments. |
| Hook Effect Analysis | Dose-response Western blotting or targeted proteomics measuring target protein levels across a wide concentration range. | To determine the optimal concentration window for degradation and quantify the magnitude of the hook effect. |
| Resistance Mechanisms | Long-term culture of sensitive cell lines with increasing drug concentrations; whole-exome or targeted sequencing of resistant clones. | To identify genetic mutations (e.g., in CRBN) or expression changes that allow cells to evade PROTAC-mediated degradation. |
Alterations in Target Protein or Ubiquitin-Proteasome System Components
There is no available data detailing the effects of "this compound" on target protein levels or components of the ubiquitin-proteasome system.
Bypass Signaling Pathways
There is no information available regarding the activation of any bypass signaling pathways in response to treatment with "this compound."
An extensive search of publicly available scientific literature and databases has revealed no specific research or data pertaining to a chemical compound designated as "this compound." This designation does not correspond to a recognized and published molecule for which structural biology and computational studies are available in the public domain. The name may refer to a compound from a private research program or a commercial catalog that has not been the subject of peer-reviewed scientific publication.
Consequently, it is not possible to generate a scientifically accurate article that focuses solely on "this compound" and adheres to the detailed outline provided. The required information for sections on X-ray crystallography, cryo-electron microscopy, E3 ligase hotspots, molecular docking, and molecular dynamics simulations for this specific conjugate is not available in the searched sources.
To provide a comprehensive and scientifically sound article as requested, detailed research findings on the specific compound are necessary. Without such data, any attempt to create the article would be speculative and would not meet the required standards of accuracy and authoritativeness.
Therefore, the requested article on "this compound" cannot be generated at this time due to the absence of specific scientific information about this compound in the public domain.
V. Structural Biology and Computational Approaches in E3 Ligase Ligand Linker Conjugate 73 Research
Computational Modeling and Simulation for Conjugate Design and Optimization
Quantitative Structure-Activity Relationship (QSAR) and Machine Learning Approaches for Degradation Prediction
The development of effective proteolysis-targeting chimeras (PROTACs), which would incorporate molecules such as E3 Ligase Ligand-linker Conjugate 73, is a complex process that requires extensive optimization. arxiv.orgopenreview.net In recent years, quantitative structure-activity relationship (QSAR) and machine learning (ML) models have emerged as powerful tools to rationalize the design process and predict the degradation activity of these novel therapeutic agents. arxiv.orgnih.gov These computational approaches aim to build predictive models based on the structural and physicochemical properties of PROTACs, thereby accelerating their development. arxiv.org
The fundamental principle of QSAR in the context of PROTACs is to establish a mathematical correlation between the chemical structure of a PROTAC and its biological activity, typically its degradation efficiency (e.g., DC₅₀ or Dₘₐₓ values). arxiv.orgopenreview.net For a PROTAC constructed with this compound, the descriptors used in a QSAR model would encompass properties of the entire molecule, including the warhead (targeting the protein of interest), the linker, and the E3 ligase ligand.
Machine learning, a subset of artificial intelligence, has significantly advanced the prediction of PROTAC activity by handling the high-dimensional and complex data associated with these molecules. arxiv.orgnih.gov Various ML algorithms, such as support vector machines (SVM), random forests (RF), and deep neural networks (DNNs), have been employed to model the intricate relationships between a PROTAC's features and its degradation potential. nih.gov These models can learn from large datasets of existing PROTACs to predict the efficacy of novel constructs. arxiv.orgopenreview.net
A key challenge in developing robust predictive models is the creation of large, high-quality, and well-curated datasets. arxiv.orgopenreview.net These datasets need to include not only the chemical structures of the PROTACs but also essential experimental details such as the E3 ligase type, the target protein, and the cell line used. arxiv.orgopenreview.net Publicly available databases like PROTAC-DB and PROTACpedia have been instrumental in providing the necessary data for training and validating these models. openreview.netgithub.com
The features used in these models can be broadly categorized into those describing the PROTAC molecule itself and those describing the biological context. For a PROTAC incorporating this compound, these features would include:
Molecular Descriptors of the PROTAC: These can range from simple 1D descriptors like molecular weight and logP to more complex 2D and 3D descriptors that capture the molecule's topology and shape.
Properties of the E3 Ligase Ligand: The binding affinity of the ligand for the E3 ligase is a critical parameter. nih.gov
Linker Properties: The length, rigidity, and chemical composition of the linker are known to significantly impact the formation of a stable ternary complex and, consequently, the degradation efficiency. arxiv.orgarxiv.org
Target Protein Features: The intrinsic properties of the target protein, such as its endogenous ubiquitination potential and half-life, can influence its degradability. nih.gov
Cellular Context: The expression levels of the E3 ligase and the target protein in the specific cell line used for testing are also important predictive features. arxiv.org
Recent advancements have seen the development of sophisticated deep learning models, including graph neural networks, that can learn directly from the 3D structure of the PROTAC and the ternary complex. nih.gov These models hold the promise of providing more accurate predictions by capturing the complex spatial and intermolecular interactions that govern PROTAC activity. nih.gov
The ultimate goal of these computational approaches is to create a reliable in silico framework for the design of novel PROTACs with high potency and selectivity. By accurately predicting the degradation potential of virtual compounds, these models can help prioritize the synthesis of the most promising candidates, thereby saving significant time and resources in the drug discovery process. arxiv.orgarxiv.org
Table 1: Representative Data Used in Machine Learning Models for PROTAC Degradation Prediction
| PROTAC Identifier | E3 Ligase Ligand | Linker Type | Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |
| PROTAC-A | Pomalidomide | PEG4 | BRD4 | 15 | 95 | HeLa |
| PROTAC-B | VHL Ligand | Alkyl C8 | BET | 5 | 98 | 22Rv1 |
| PROTAC-C | Pomalidomide | PEG6 | ERα | 25 | 90 | MCF7 |
| PROTAC-D | VHL Ligand | Alkyl C10 | AR | 10 | 92 | VCaP |
Vi. Advancing the Field Through E3 Ligase Ligand Linker Conjugate Research
Discovery and Characterization of Novel E3 Ligase Ligands
A significant bottleneck in TPD research has been the limited number of available E3 ligase ligands, with the majority of PROTACs employing ligands for cereblon (CRBN) and von Hippel-Lindau (VHL). nih.govnih.gov This dependency restricts the applicability of PROTACs, as the expression levels of CRBN and VHL can vary between different cell and tissue types, and resistance to these PROTACs has been observed. nih.gov To address these challenges, substantial efforts are underway to discover and characterize ligands for new E3 ligases. nih.govresearchgate.net
Expansion of the E3 Ligase Toolbox Beyond CRBN and VHL
The human genome encodes over 600 E3 ligases, presenting a vast, untapped resource for developing next-generation degraders with improved and potentially tissue-specific activities. digitellinc.comacs.org Researchers are actively exploring this space to identify new E3 ligases that can be hijacked for TPD. researchgate.net This expansion is crucial for overcoming the limitations of CRBN- and VHL-based systems, such as cell-type-specific expression and acquired resistance. nih.govresearchgate.net
Recent successes in expanding the E3 ligase toolbox include the development of ligands for:
Kelch-like ECH-associated protein 1 (KEAP1): Initially known for its role in regulating cellular protective proteins, KEAP1 has been successfully recruited to degrade target proteins using a highly selective, noncovalent ligand. nih.gov A natural product, Piperlongumine, has also been identified as a KEAP1 ligand. nih.gov
Inhibitors of apoptosis proteins (IAPs): These proteins are involved in regulating cell death, and ligands for IAPs have been incorporated into PROTACs to effectively degrade targets like CDK4 and CDK6. nih.govnih.gov
FEM1B: As a regulator of cellular response to reductive stress, the discovery of a covalent ligand for FEM1B, EN106, has enabled the development of PROTACs that can recruit this E3 ligase for targeted degradation. nih.gov
RNF114 and DCAF16: These E3 ligases have also been successfully utilized in degraders, further broadening the scope of TPD. frontiersin.org
Aryl hydrocarbon receptor (AhR): This protein has a dual role as an E3 ligase and a transcription factor. Ligands such as β-naphthoflavone have been used to develop PROTACs that degrade BRD family proteins. nih.gov
KLHDC2: Through high-throughput screening, a novel small molecule scaffold targeting the KLHDC2 E3 ligase was identified and used to create PROTACs capable of degrading BRD4. researchgate.net
The discovery of these new ligands is a critical step toward creating a diverse panel of E3 ligase recruiters, which could allow for the development of PROTACs with tailored degradation profiles and enhanced therapeutic windows. vividion.comnih.gov
Strategies for De-orphanizing E3 Ligases for TPD
"De-orphanizing" refers to the process of identifying ligands for the many E3 ligases for which no known small molecule binders exist. digitellinc.com This is a key area of research for unlocking the full potential of the more than 600 E3 ligases in the human proteome. nih.govacs.org
Several innovative strategies are being employed to accelerate the discovery of these novel ligands:
Chemoproteomics and Activity-Based Protein Profiling (ABPP): This powerful technique allows for the screening of covalent ligand libraries against E3 ligases in their native cellular environment. vividion.comnih.gov For instance, an ABPP-based screen identified a cysteine-reactive small molecule that binds to the RNF4 E3 ligase, which was then developed into a functional PROTAC. acs.org This approach has also been used to identify covalent ligands for numerous other E3 ligases, including members of the Cullin, RING-containing, and HECT families. vividion.com
Fragment-Based Screening: This method involves screening libraries of low-molecular-weight chemical fragments to identify those that bind to the target E3 ligase. acs.org These initial hits can then be optimized into more potent and selective ligands.
DNA-Encoded Libraries (DELs): DEL technology enables the screening of massive libraries of compounds against a target protein, significantly increasing the chances of finding a novel binder. nih.gov
Phenotypic Screening: This approach involves screening compound libraries for a desired biological effect, such as cell death in cancer lines, and then working backward to identify the E3 ligase target. nih.gov This has been a successful, albeit often serendipitous, method for discovering new molecular glue degraders. youtube.com
These de-orphanizing strategies are essential for expanding the chemical toolbox available for PROTAC design and for creating degraders with novel mechanisms of action and improved selectivity. nih.govyoutube.com
Strategies to Overcome Degradation Resistance Associated with E3 Ligase Ligand-Linker Conjugates
A significant challenge in the clinical development of PROTACs is the potential for cancer cells to develop resistance. nih.govnih.gov Resistance can arise from mutations in the E3 ligase that prevent the PROTAC from binding or from changes in the expression levels of the E3 ligase itself. nih.gov To address this, researchers are developing innovative strategies to create more robust and resistance-proof degraders.
Development of Multi-E3 Ligase Recruiting PROTACs
One promising approach to combat resistance is the development of PROTACs that can recruit multiple E3 ligases. The rationale behind this strategy is that if a cancer cell develops a mutation in one E3 ligase, the PROTAC can still function by engaging an alternative E3 ligase.
An example of this concept is a palbociclib-based PROTAC designed to degrade CDK4 and CDK6. nih.gov This molecule was conjugated to ligands for CRBN, VHL, and IAP, demonstrating that engaging multiple E3 ligases can lead to effective degradation. nih.gov This multi-pronged approach could significantly reduce the likelihood of resistance emerging.
Rational Design of Resistance-Proof Degraders
The rational design of degraders that are less susceptible to resistance is another key area of research. This involves a deep understanding of the structural and functional hotspots on E3 ligases that are critical for PROTAC activity. nih.gov
By using techniques like deep mutational scanning, researchers can map the specific amino acid residues on E3 ligases like CRBN and VHL that are essential for degrader function. nih.gov This information can then be used to design PROTACs that bind to regions of the E3 ligase that are less likely to mutate. Furthermore, understanding the structural basis of ternary complex formation (the E3 ligase-PROTAC-target protein complex) can inform the design of linkers and ligands that create more stable and efficient degradation complexes, potentially overcoming resistance mutations. researchgate.net
Exploring New Chemical Methodologies for Conjugate Development
The development of novel chemical methodologies for creating E3 ligase ligand-linker conjugates is crucial for advancing the field of TPD. These new methods can lead to the creation of PROTACs with improved properties, such as enhanced cell permeability, better stability, and more precise control over the degradation process.
One area of active exploration is the use of covalent chemistry . nih.gov The development of covalent E3 ligase ligands, which form a permanent bond with the ligase, offers several potential advantages. vividion.com Covalent PROTACs could be more potent and have a longer duration of action, as they are not dependent on maintaining a non-covalent binding equilibrium. vividion.com The use of covalent warheads that react with specific amino acid residues, such as cysteine, is expanding the arsenal (B13267) of tools available for designing these next-generation degraders. nih.govnih.gov
Opto-PROTACs for Spatiotemporal Control of Degradation
A significant challenge in pharmacology is ensuring that a drug acts only where and when it is needed. Opto-PROTACs represent a sophisticated strategy to achieve this precision by using light as an external trigger. nih.gov These molecules, also called photo-PROTACs, incorporate a photoswitchable or photolabile "caging" group, often within the linker region. nih.gov This photosensitive element holds the PROTAC in an inactive state until it is exposed to a specific wavelength of light. Upon illumination, the molecule undergoes a conformational change or cleavage of the caging group, switching it to its active form and initiating protein degradation. nih.gov
This approach offers unparalleled spatiotemporal control, minimizing the potential for systemic toxicity from uncontrolled, widespread protein degradation. nih.gov The principle has been demonstrated effectively for various targets. For instance, researchers have developed light-inducible PROTACs by installing a photolabile caging group on the glutarimide (B196013) nitrogen of pomalidomide, a CRBN ligand similar to the one in E3 Ligase Ligand-linker Conjugate 73. nih.gov This modification blocks the interaction with CRBN until the cage is removed by UV light, providing a generalizable platform for creating light-controlled degraders. nih.gov
Table 1: Key Features of Opto-PROTAC Technology
| Feature | Description | Implication for Precision |
|---|---|---|
| Light-Activation | The PROTAC is inactive in the dark and activated by a specific wavelength of light. | Enables precise control over the timing and location of drug action. |
| Photosensitive Linker/Cage | A chemical moiety that changes structure upon light exposure, switching the PROTAC's activity. | The core component enabling external regulation of the degradation process. |
| Reversibility/Irreversibility | Depending on the photoswitch used, the activation can be reversible (on/off switching) or irreversible (single activation). | Offers flexibility for different therapeutic or research applications. |
| Reduced Off-Target Effects | Degradation only occurs in illuminated tissues, sparing other areas from the drug's effects. | Potentially leads to a significantly improved safety profile. |
While specific research detailing the direct incorporation of this compound into an Opto-PROTAC has not been reported in the reviewed literature, its nature as a CRBN-recruiting conjugate for STAT3 makes it a suitable candidate for such modification. The development of photo-activatable STAT3 PROTACs is an active area of research, and the principles established with other CRBN-based Opto-PROTACs provide a clear blueprint for how Conjugate 73 could be adapted for light-inducible control of STAT3 degradation.
Q & A
Q. How does the cellular ubiquitin-proteasome system (UPS) influence the efficacy of this compound?
- Answer : Pharmacological inhibition of the proteasome (e.g., MG-132) or CRISPR knockout of cereblon validates UPS dependency. Quantify polyubiquitination via anti-K48 ubiquitin antibodies and correlate with degradation kinetics .
Tables for Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
